molecular formula C9H8FNO2 B2918377 1-Cyclopropyl-3-fluoro-2-nitrobenzene CAS No. 2366994-61-6

1-Cyclopropyl-3-fluoro-2-nitrobenzene

Cat. No.: B2918377
CAS No.: 2366994-61-6
M. Wt: 181.166
InChI Key: TYRHVSUMGHSRJR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-fluoro-2-nitrobenzene is a chemical compound with the CAS Number: 2366994-61-6 . It has a molecular weight of 181.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8FNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at -20°C .

Scientific Research Applications

1. Binding to GABAA/Benzodiazepine Receptor

A study demonstrated that compounds like 1-Cyclopropyl-3-fluoro-2-nitrobenzene can bind with high affinity to the GABAA/benzodiazepine receptor. These compounds, including variants of 1-fluoro-2-nitrobenzene, show a range of intrinsic efficacies as measured by specific binding ratios. This highlights their potential in neurological and psychological research (Tenbrink et al., 1994).

2. Synthesis and NMR Spectroscopy

Another study focused on the synthesis of 2-Fluoro-5-nitrobenzonitrile, a compound similar to this compound. This compound was reacted with various amines and amino acids, and the proton magnetic resonance spectra of the resulting compounds were analyzed. This research provides insights into the chemical properties and potential applications in organic synthesis (Wilshire, 1967).

3. Chemical Synthesis and Characterization

Research on 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a similar compound, included its synthesis and characterization using various methods like X-ray crystallography, NMR, EI-MS, and FT-IR. This study provides a framework for understanding the chemical properties and potential applications of this compound (Sweeney et al., 2018).

4. Electron Attachment Studies

The behavior of nitrobenzene derivatives, including those with fluorine substitutions like this compound, under electron attachment was studied. This research is crucial for understanding the electronic properties of these compounds, potentially relevant in material science and electronics (Asfandiarov et al., 2007).

5. Reactions with Cyclopropanol

A novel method for preparing aromatic compounds containing cyclopropoxy via nucleophilic aromatic substitution reaction of fluoroaromatic compounds with cyclopropanol was presented. This method could have implications for the synthesis of compounds like this compound (Jin et al., 2019).

Safety and Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is associated with it . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary statements include P280;P301+P312;P305+P351+P338, suggesting that protective gloves/eye protection should be worn, and in case of contact with skin or eyes, rinse cautiously with water .

Properties

IUPAC Name

1-cyclopropyl-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRHVSUMGHSRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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